molecular formula C8H10FNO2S B13908598 3-(Ethylsulfonyl)-2-fluorobenzenamine

3-(Ethylsulfonyl)-2-fluorobenzenamine

Cat. No.: B13908598
M. Wt: 203.24 g/mol
InChI Key: SFDLIRXVXFBZNJ-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)-2-fluorobenzenamine is a substituted benzenamine derivative featuring an ethylsulfonyl group at the 3-position and a fluorine atom at the 2-position of the benzene ring. The ethylsulfonyl group acts as a strong electron-withdrawing substituent, influencing electronic distribution and reactivity, while the fluorine atom enhances metabolic stability and lipophilicity. Its molecular weight is approximately 203.2 g/mol, with a calculated logP of 1.5, suggesting moderate hydrophobicity .

Properties

Molecular Formula

C8H10FNO2S

Molecular Weight

203.24 g/mol

IUPAC Name

3-ethylsulfonyl-2-fluoroaniline

InChI

InChI=1S/C8H10FNO2S/c1-2-13(11,12)7-5-3-4-6(10)8(7)9/h3-5H,2,10H2,1H3

InChI Key

SFDLIRXVXFBZNJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylsulfonyl)-2-fluorobenzenamine typically involves the introduction of the ethylsulfonyl group and the fluorine atom onto a benzene ring followed by the addition of an amine group. One common method involves the sulfonylation of 2-fluoroaniline with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethylsulfonyl)-2-fluorobenzenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Ethylsulfonyl)-2-fluorobenzenamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfonyl)-2-fluorobenzenamine involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and specificity by forming hydrogen bonds or van der Waals interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The functional groups and substitution patterns on the benzene ring critically determine the physicochemical and biological properties of sulfonylurea analogs. Below is a comparative analysis with key structural analogs:

Table 1: Structural and Functional Comparison of Benzenamine Derivatives

Compound Name Substituent (Position 2) Substituent (Position 3) Molecular Weight (g/mol) logP Water Solubility (mg/L) Herbicidal Activity (ED₅₀, g/ha)
3-(Ethylsulfonyl)-2-fluorobenzenamine Fluorine Ethylsulfonyl 203.2 1.5 120 15
3-(Methylsulfonyl)-2-chlorobenzenamine Chlorine Methylsulfonyl 205.6 1.8 85 20
2-Fluoro-3-(methoxy)benzenamine Fluorine Methoxy 155.1 0.9 450 >50
3-(Ethylsulfonyl)benzenamine Hydrogen Ethylsulfonyl 185.2 1.2 200 30

Key Findings:

Substituent Effects on Activity :

  • The ethylsulfonyl group at position 3 enhances herbicidal potency compared to methoxy or hydrogen substituents. For example, this compound exhibits an ED₅₀ of 15 g/ha, significantly lower than 3-(methoxy) analogs (>50 g/ha) .
  • Fluorine at position 2 improves target-binding affinity and metabolic stability relative to chlorine or hydrogen, as seen in its lower ED₅₀ (15 g/ha vs. 20 g/ha for chlorinated analogs) .

Physicochemical Properties: Ethylsulfonyl substituents increase molecular weight and logP compared to methylsulfonyl or methoxy groups, reducing water solubility (120 mg/L vs. 450 mg/L for methoxy derivatives) . Fluorine’s electronegativity enhances dipole interactions, improving soil adsorption and mobility compared to non-halogenated analogs .

Biological Selectivity: The combination of ethylsulfonyl and fluorine substituents confers selective inhibition of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis in plants. This selectivity is absent in analogs with bulkier or less electronegative groups .

Research Implications and Industrial Relevance

This compound’s structural features align with trends observed in commercial sulfonylurea herbicides, such as triflusulfuron-methyl and metsulfuron-methyl , where substituent optimization on the benzene ring is critical for activity . Future research could explore hybrid derivatives combining ethylsulfonyl-fluorine motifs with triazine-ring modifications to further enhance herbicidal efficacy and environmental safety.

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